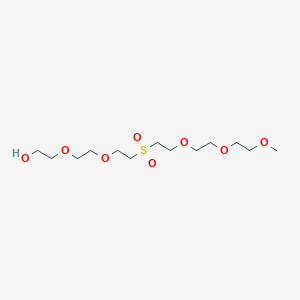
2,6-Dibromo-4-hydroxybenzoic acid
Übersicht
Beschreibung
2,6-Dibromo-4-hydroxybenzoic acid (DBHBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBHBA is a derivative of salicylic acid, which is commonly used in the pharmaceutical industry as an anti-inflammatory drug. DBHBA has been found to possess several unique properties, which make it a promising candidate for various scientific applications.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Industrial Applications
4-Hydroxybenzoic acid derivatives, including 2,6-Dibromo-4-hydroxybenzoic acid, have found significant applications in various industries. They serve as promising intermediates for producing value-added bioproducts used in food, cosmetics, pharmacy, and fungicides. Recent advancements in biosynthetic techniques, particularly through synthetic biology and metabolic engineering, have enabled the efficient production of these compounds. They form the basis for synthesizing industrially important compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).
Environmental and Microbial Catabolism
This compound is involved in significant environmental processes, particularly its role in microbial catabolism. For example, Pigmentiphaga sp. strain H8 utilizes a unique oxidative decarboxylation pathway for the catabolism of 3,5-dibromo-4-hydroxybenzoic acid, producing 2,6-dibromohydroquinone. This discovery broadens our understanding of microbial degradation pathways for halogenated para-hydroxybenzoates and highlights the ecological importance of these compounds (Chen et al., 2018).
Application in Disinfection Byproducts Analysis
In the context of water treatment and environmental science, this compound and related compounds are studied for their roles as disinfection byproducts. For instance, their formation and decomposition during the chlorination process in drinking water are of great interest. These studies help in understanding the "black box" of water treatment processes and the potential health impacts of these byproducts (Zhai & Zhang, 2011).
Herbicide Resistance Research
Research on herbicide resistance has also involved this compound. For example, a study showed that transgenic plants expressing a bacterial detoxification gene could convert bromoxynil, a herbicide, into 3,5-dibromo-4-hydroxybenzoic acid. This research provides insights into new methods for developing herbicide-resistant crops, potentially impacting agricultural practices (Stalker et al., 1988).
Pharmaceutical and Cosmetic Applications
Compounds like this compound are also pivotal in the pharmaceutical and cosmetic industries. Their derivatives, known as parabens, are widely used as antimicrobial agents in these sectors. Understanding their absorption, metabolism, and hydrolysis in human and animal models is crucial for assessing their safety and efficacy (Jewell et al., 2007).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as hydroxybenzoic acids, interact with various enzymes and proteins within the cell .
Mode of Action
It is known that similar compounds, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), undergo metabolic reductive dehalogenation by certain microorganisms . This suggests that 2,6-Dibromo-4-hydroxybenzoic acid may interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
For instance, 4-hydroxybenzoic acid is hydroxylated to form protocatechuate, which subsequently undergoes cleavage or decarboxylation to form catechol . These compounds are then funneled into the TCA cycle .
Pharmacokinetics
It is known that similar compounds, such as hydroxybenzoic acids, exhibit various pharmacokinetic properties depending on their specific structures .
Result of Action
It is known that similar compounds, such as 3,5-dibromo-4-hydroxybenzoic acid, exhibit less inhibitory effect than bromoxynil on luminescent bacteria and germinating seeds of lactuca sativa .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that similar compounds, such as halo phenols, are formed as disinfection by-products (DBPs) in drinking water . The formation and degradation of these DBPs can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical compounds .
Eigenschaften
IUPAC Name |
2,6-dibromo-4-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNIZSWEQAORMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Hydroxybenzo[B]Thiophene 1,1-Dioxide](/img/structure/B3324611.png)
![tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B3324612.png)


![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B3324638.png)
![Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate](/img/structure/B3324646.png)
![tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3324650.png)
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B3324657.png)
![6,15-Dibromo-13-chloro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B3324664.png)

![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3324678.png)
